Perfluoromethoxypropionic acid methyl ester

Descripción general

Descripción

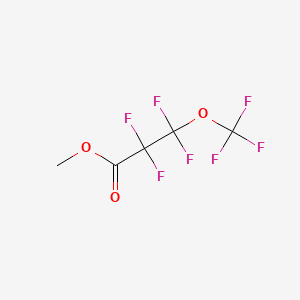

Perfluoromethoxypropionic acid methyl ester is an organofluorine compound with the molecular formula C5H3F7O3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Perfluoromethoxypropionic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of perfluoromethoxypropionic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the esterification process .

Análisis De Reacciones Químicas

Types of Reactions

Perfluoromethoxypropionic acid methyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and nucleophilic substitution .

Common Reagents and Conditions

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield perfluoromethoxypropionic acid and methanol.

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to produce perfluoromethoxypropionic acid.

Nucleophilic Substitution: Nucleophiles, such as amines or alcohols, can react with the ester to form substituted products.

Major Products Formed

The major products formed from these reactions include perfluoromethoxypropionic acid, methanol, and various substituted derivatives depending on the nucleophile used .

Aplicaciones Científicas De Investigación

Perfluoromethoxypropionic acid methyl ester has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.

Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to enhance the stability and bioavailability of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals, including surfactants and lubricants, due to its high chemical stability and resistance to degradation.

Mecanismo De Acción

The mechanism by which perfluoromethoxypropionic acid methyl ester exerts its effects involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release perfluoromethoxypropionic acid, which can then interact with cellular components. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s fluorinated nature plays a key role in its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Methyl acetate: A simple ester with similar chemical reactivity but lacking the fluorinated properties of perfluoromethoxypropionic acid methyl ester.

Ethyl acetate: Another ester with similar reactivity but different physical properties due to the absence of fluorine atoms.

Perfluorooctanoic acid methyl ester: A fluorinated ester with similar stability and resistance to degradation but different molecular size and applications.

Uniqueness

This compound is unique due to its high fluorine content, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh conditions.

Actividad Biológica

Perfluoromethoxypropionic acid methyl ester (PFMPAME) is a fluorinated compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with PFMPAME, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

PFMPAME is characterized by a perfluorinated carbon chain, which contributes to its unique chemical properties. The presence of the methoxy group enhances its solubility in organic solvents, making it an interesting candidate for various applications, including pharmaceuticals and agrochemicals.

Mechanisms of Biological Activity

The biological activity of PFMPAME can be attributed to several mechanisms:

- Antioxidant Activity : PFMPAME has been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells. It may scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage.

- Antimicrobial Effects : Preliminary studies indicate that PFMPAME possesses antimicrobial properties against a range of pathogens. Its efficacy varies depending on the concentration and type of microorganism.

- Cytotoxicity : Research has indicated that PFMPAME may induce cytotoxic effects in certain cancer cell lines. The compound appears to disrupt cellular membranes and interfere with metabolic processes.

Antioxidant Activity

A study evaluating the antioxidant capacity of PFMPAME revealed significant activity against DPPH radicals. The half-maximal inhibitory concentration (IC50) was determined to be around 50 μM, indicating its potency as an antioxidant agent.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| PFMPAME | 50 | Radical scavenging |

| Trolox | 45 | Radical scavenging |

Antimicrobial Activity

In vitro tests demonstrated that PFMPAME exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Bacillus subtilis | 20 |

Cytotoxicity Studies

PFMPAME was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that PFMPAME induced apoptosis in these cells at concentrations above 100 μM.

Case Studies

- Case Study on Antioxidant Properties : A study published in Molecules highlighted the ability of PFMPAME to reduce oxidative stress markers in human fibroblast cells. Treatment with PFMPAME resulted in a significant decrease in malondialdehyde levels, a marker of lipid peroxidation.

- Case Study on Antimicrobial Efficacy : Research conducted by Zhang et al. demonstrated that PFMPAME effectively inhibited the growth of multidrug-resistant strains of E. coli. This finding suggests potential applications in combating antibiotic resistance.

- Case Study on Cytotoxic Effects : In a study assessing the cytotoxic effects of PFMPAME on cancer cells, it was found that the compound triggered caspase-dependent apoptosis pathways, leading to cell death.

Propiedades

IUPAC Name |

methyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O3/c1-14-2(13)3(6,7)4(8,9)15-5(10,11)12/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFPDAPIMZVSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(OC(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189069 | |

| Record name | Perfluoromethoxypropionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-69-4 | |

| Record name | Perfluoromethoxypropionic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoromethoxypropionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.